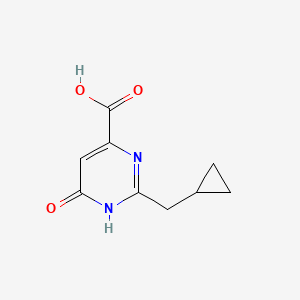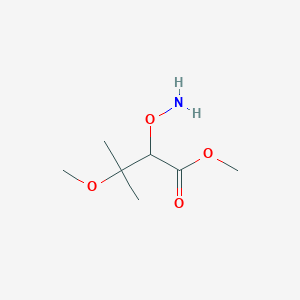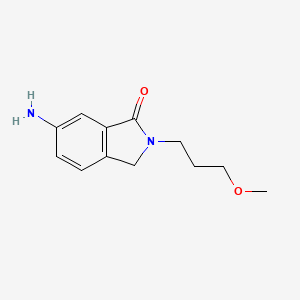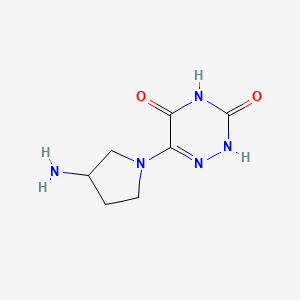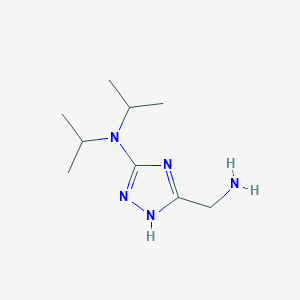![molecular formula C9H16ClNO2 B13199877 1-Carboxy-9-azabicyclo[3.3.1]nonan-9-ium chloride](/img/structure/B13199877.png)
1-Carboxy-9-azabicyclo[3.3.1]nonan-9-ium chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Carboxy-9-azabicyclo[331]nonan-9-ium chloride is a bicyclic compound featuring a nitrogen atom within its structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Carboxy-9-azabicyclo[3.3.1]nonan-9-ium chloride typically involves the formation of the bicyclic structure through cyclization reactions. One common method involves the radical cyclization of appropriate precursors. For instance, the radical translocation/cyclization reactions of 2-(but-3-ynyl)-1-(o-iodobenzoyl)piperidines can yield the desired bicyclic structure .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
1-Carboxy-9-azabicyclo[3.3.1]nonan-9-ium chloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert ketones or aldehydes within the bicyclic structure to alcohols.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common reagents include ABNO and copper catalysts under aerobic conditions.
Reduction: Sodium tetrahydridoborate is often used for reducing ketones and aldehydes.
Substitution: Various halogenating agents and nucleophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carbonyl compounds, while reduction yields alcohols.
Wissenschaftliche Forschungsanwendungen
1-Carboxy-9-azabicyclo[3.3.1]nonan-9-ium chloride has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex molecules and as a catalyst in certain reactions.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Industry: Used in the production of specialized chemicals and materials.
Wirkmechanismus
The mechanism by which 1-Carboxy-9-azabicyclo[3.3.1]nonan-9-ium chloride exerts its effects involves its interaction with molecular targets. The bicyclic structure allows it to fit into specific binding sites, influencing biological pathways. For example, it can act as a ligand for certain receptors, modulating their activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one: Another bicyclic compound with a similar structure but different functional groups.
N-substituted 9-azabicyclo[3.3.1]nonan-3alpha-yl carbamate analogs: These compounds have been studied for their affinity to sigma receptors.
Uniqueness
1-Carboxy-9-azabicyclo[331]nonan-9-ium chloride is unique due to its specific functional groups and the chloride ion, which can influence its reactivity and interactions
Eigenschaften
Molekularformel |
C9H16ClNO2 |
|---|---|
Molekulargewicht |
205.68 g/mol |
IUPAC-Name |
9-azoniabicyclo[3.3.1]nonane-1-carboxylic acid;chloride |
InChI |
InChI=1S/C9H15NO2.ClH/c11-8(12)9-5-1-3-7(10-9)4-2-6-9;/h7,10H,1-6H2,(H,11,12);1H |
InChI-Schlüssel |
BDBYNVYWQSXCDS-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2CCCC(C1)([NH2+]2)C(=O)O.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


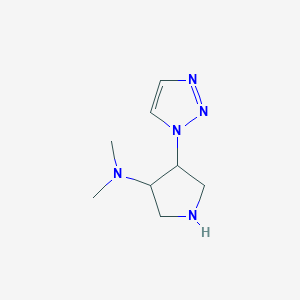




![2-[(2,5-Dichlorophenyl)sulfanyl]acetaldehyde](/img/structure/B13199811.png)
